4-Bromo-7-methoxy-2-methylquinoline
Description
4-Bromo-7-methoxy-2-methylquinoline (Molecular Formula: C₁₁H₁₀BrNO) is a brominated quinoline derivative characterized by a methoxy group at the 7-position and a methyl group at the 2-position of the quinoline core. The compound’s molecular weight is approximately 251.11 g/mol, calculated from its formula . Its SMILES notation is CC1=CC(=C2C=CC(=CC2=N1)OC)Br, and its InChIKey is PDBRKLPZZOUBFI-UHFFFAOYSA-N, indicating a unique structural fingerprint . Predicted collision cross-section (CCS) values for its adducts range from 144.3–150.3 Ų, suggesting moderate molecular size and polarity .
Properties
IUPAC Name |
4-bromo-7-methoxy-2-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO/c1-7-5-10(12)9-4-3-8(14-2)6-11(9)13-7/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDBRKLPZZOUBFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC(=CC2=N1)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10468430 | |
| Record name | 4-Bromo-7-methoxy-2-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10468430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
651042-71-6 | |
| Record name | 4-Bromo-7-methoxy-2-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10468430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 651042-71-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-7-methoxy-2-methylquinoline can be achieved through several methods. One common approach involves the bromination of 7-methoxy-2-methylquinoline using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions . The reaction typically proceeds under reflux conditions in an organic solvent like dichloromethane or chloroform.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-7-methoxy-2-methylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, amines, and thiols.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as azido, amino, or thiol-substituted quinolines can be formed.
Coupling Products: Biaryl compounds with various functional groups.
Oxidation Products: Quinoline N-oxides or other oxidized derivatives.
Scientific Research Applications
4-Bromo-7-methoxy-2-methylquinoline has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It can be used in the development of organic semiconductors and light-emitting materials.
Biological Studies: The compound can be used as a probe or ligand in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 4-Bromo-7-methoxy-2-methylquinoline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bromine and methoxy groups can influence the compound’s electronic properties, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Substituent Position and Functional Group Variations
Key structural analogs differ in substituent positions or functional groups, impacting reactivity, solubility, and biological activity:
Key Comparative Insights
Methoxy positioning influences electronic properties. For example, 5-Bromo-8-methoxy-2-methylquinoline (methoxy at 8-position) may exhibit altered reactivity in electrophilic substitution compared to the 7-methoxy analog .
Physicochemical Properties: The trifluoromethyl group in 4-Bromo-7-methoxy-2-(trifluoromethyl)quinoline significantly increases lipophilicity (logP ~3.5 estimated), favoring membrane permeability in drug design . Hydroxyl groups (e.g., in 7-Bromo-4-hydroxy-2-propylquinoline) improve aqueous solubility but may reduce stability under acidic conditions .
Biological and Synthetic Applications: Brominated quinolines are key intermediates in synthesizing bioactive molecules. For example, 7-Bromo-4-chloro-2-methylquinoline (CAS 14352-34-2) is a precursor in antimalarial drug development . Fluorinated derivatives like 8-Bromo-7-fluoro-2-methoxyquinoline are explored for their enhanced metabolic stability and binding affinity in central nervous system targets .
Biological Activity
4-Bromo-7-methoxy-2-methylquinoline is a compound belonging to the quinoline family, recognized for its diverse biological activities. This article delves into its biological activity, including anti-inflammatory effects, potential anticancer properties, and interactions with various biological targets.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 238.08 g/mol. The compound features a bromine atom at the 4-position, a methoxy group at the 7-position, and a methyl group at the 2-position of the quinoline ring. This arrangement of functional groups plays a crucial role in its biological activity.
Anti-inflammatory Effects
Research has indicated that this compound exhibits significant anti-inflammatory properties. These effects are primarily attributed to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. For example, studies have shown that this compound can reduce levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are critical mediators in inflammatory responses .
Anticancer Properties
Emerging evidence suggests that this compound may possess anticancer properties. In vitro studies have demonstrated its potential to inhibit the proliferation of various cancer cell lines. The compound's mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, particularly in cancer cells that are sensitive to quinoline derivatives. Notably, it has shown promising results against colorectal adenocarcinoma and non-small-cell lung cancer cell lines .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer progression and inflammation, such as cyclooxygenase (COX) enzymes.
- Modulation of Signaling Pathways : It is believed to interfere with key signaling pathways, including those mediated by nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), which are crucial in regulating inflammation and cancer cell survival .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Preliminary studies suggest that this compound exhibits favorable absorption and distribution characteristics. However, further research is needed to fully elucidate its metabolism and excretion profiles.
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, it is helpful to compare it with other structurally similar quinoline derivatives:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-Bromo-8-methoxy-2-methylquinoline | Bromine at position 5; methoxy at position 8 | Antimicrobial properties |
| This compound | Bromine at position 4; methoxy at position 7 | Anti-inflammatory effects |
| 6-Bromo-2-methylquinoline | Bromine at position 6; no methoxy group | Antitubercular activity |
| 7-Bromo-6-methoxy-2-methylquinoline | Bromine at position 7; methoxy at position 6 | Anticancer properties |
This table illustrates how variations in the positioning of functional groups influence the biological activities of these compounds.
Case Studies
Several case studies have highlighted the effectiveness of quinoline derivatives, including this compound:
- Anti-inflammatory Study : A study demonstrated that treatment with this compound significantly reduced inflammation markers in animal models of arthritis .
- Cancer Cell Line Research : In vitro tests revealed that this compound inhibited growth in various cancer cell lines, with IC50 values indicating strong antiproliferative activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
